molecular formula C12H10BrN B14915023 2-Bromo-6,9-dihydropyrido[1,2-a]indole

2-Bromo-6,9-dihydropyrido[1,2-a]indole

Cat. No.: B14915023
M. Wt: 248.12 g/mol
InChI Key: SXGGWMXTRIYYSX-UHFFFAOYSA-N
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Description

2-Bromo-6,9-dihydropyrido[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]indoles. These compounds are known for their significant biological activities and are found in various natural products and pharmaceuticals. The structure of this compound consists of a fused pyridine and indole ring system with a bromine atom at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,9-dihydropyrido[1,2-a]indole can be achieved through several synthetic routes. One common method involves the cyclization of N-allenyl indoles. For example, the gold-catalyzed cycloisomerization of N-2,3-butadienylindoles can afford 6,9-dihydropyrido[1,2-a]indoles, which can then be brominated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,9-dihydropyrido[1,2-a]indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: Further cyclization reactions can lead to more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-6,9-dihydropyrido[1,2-a]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6,9-dihydropyrido[1,2-a]indole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific biological activity. For example, in anticancer research, it may inhibit certain enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]indole: The parent compound without the bromine atom.

    6,9-Dihydropyrido[1,2-a]indole: The compound without the bromine substitution.

    2-Substituted Pyrido[1,2-a]indoles: Compounds with different substituents at the 2-position.

Uniqueness

2-Bromo-6,9-dihydropyrido[1,2-a]indole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can serve as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

2-bromo-6,9-dihydropyrido[1,2-a]indole

InChI

InChI=1S/C12H10BrN/c13-10-4-5-12-9(7-10)8-11-3-1-2-6-14(11)12/h1-2,4-5,7-8H,3,6H2

InChI Key

SXGGWMXTRIYYSX-UHFFFAOYSA-N

Canonical SMILES

C1C=CCN2C1=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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